2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone
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Overview
Description
2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amino group and a pyrrolidine ring, which contribute to its reactivity and functionality in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino and pyrrolidine groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help in understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-butanol
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone stands out due to its unique structural features, such as the presence of a pyrrolidine ring and a dimethylamino group
Properties
IUPAC Name |
2-amino-1-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPGCDBWFPIGN-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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